Fmoc-α-Methyl-DL-methionine vs. Cyclopropane Methionine Surrogates: Quantified Conformational Bias Toward α-Helical Structures
A direct comparative NMR and molecular modeling study of FMRFa-based peptidomimetics containing either (S)-α-methylmethionine or (R)-α-methylmethionine (the unprotected parent amino acids of the target compound) demonstrated that α-methylamino acids preferentially bias the peptide backbone toward α-helical conformations, in contrast to cyclopropane methionine surrogates which favor γ-turn conformations. The NMR data, specifically rotating frame nuclear Overhauser effect cross-peaks between NH protons proximal to the methionine surrogates and Cβ hydrogens, provided experimental support for these distinct conformational preferences [1].
| Evidence Dimension | Conformational preference in peptide backbone |
|---|---|
| Target Compound Data | Partial left- and right-handed helical structures; favors α-helical conformations |
| Comparator Or Baseline | (2S,3S)-cyclo-M and (2R,3R)-cyclo-M (cyclopropane methionine surrogates) favor inverse γ-turn and γ-turn conformations |
| Quantified Difference | Qualitative conformational switch: α-methyl derivatives → helical bias; cyclopropane derivatives → turn bias |
| Conditions | NMR in solution; CHARMm 22 molecular simulations on peptidomimetics of sequence Phe-Met-Arg-Phe-amide |
Why This Matters
This differentiation informs rational selection: Fmoc-α-methyl-DL-methionine is appropriate for projects requiring helical stabilization, whereas cyclopropane analogs are suited for turn-inducing applications.
- [1] Burgess, K., Li, W., Lim, D., & Moye-Sherman, D. (1997). Comparisons of the conformational biases imposed by trans-2,3-methanomethionine and alpha-methylmethionine. Biopolymers, 42(4), 439–453. View Source
